molecular formula C16H12Cl2N4O B5908359 N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine

Cat. No. B5908359
M. Wt: 347.2 g/mol
InChI Key: XOZSTCHVJNBOMF-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine, also known as DBT or DBT-Triazole, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DBT is a triazole derivative that has been synthesized using various methods, and its unique structure has led to investigations into its mechanism of action and potential biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. For example, N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been shown to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects
N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been shown to inhibit the growth of blood vessels, which is important for the growth and spread of cancer cells. Additionally, N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to modulate the immune system, potentially making it useful in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine in lab experiments is its relatively low toxicity compared to other anticancer agents. Additionally, N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been shown to have a broad spectrum of activity against different types of cancer cells. However, one limitation of using N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research involving N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine. One area of interest is the development of new anticancer therapies based on N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine and its derivatives. Additionally, further investigation into the mechanism of action of N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine could lead to the identification of new drug targets. Finally, the potential use of N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine as an antifungal or antibacterial agent warrants further investigation.

Synthesis Methods

N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzylamine with 3-hydroxybenzaldehyde in the presence of triethylamine and acetic acid. Another method involves the reaction of 2,4-dichlorobenzylamine with 4-amino-1,2,4-triazole in the presence of acetic acid and water. Regardless of the method used, N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine is typically obtained as a yellow crystalline powder.

Scientific Research Applications

N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has been investigated for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. N-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine has also been investigated for its potential as an antifungal agent, as well as its ability to inhibit the growth of bacteria such as Staphylococcus aureus.

properties

IUPAC Name

(E)-1-[3-[(2,4-dichlorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4O/c17-14-5-4-13(16(18)7-14)9-23-15-3-1-2-12(6-15)8-21-22-10-19-20-11-22/h1-8,10-11H,9H2/b21-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOZSTCHVJNBOMF-ODCIPOBUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=C(C=C(C=C2)Cl)Cl)/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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